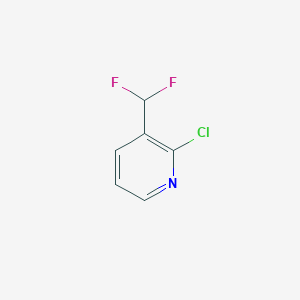

2-Chloro-3-(difluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-5-4(6(8)9)2-1-3-10-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPYBEZWPIZUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631128 | |

| Record name | 2-Chloro-3-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865663-96-3 | |

| Record name | 2-Chloro-3-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 865663-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-(difluoromethyl)pyridine (CAS: 865663-96-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(difluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the presence of a chlorine atom and a difluoromethyl group on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The difluoromethyl group, in particular, is increasingly utilized as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and lipophilicity while maintaining the potential for hydrogen bonding interactions. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 865663-96-3 | [1] |

| Molecular Formula | C₆H₄ClF₂N | [1] |

| Molecular Weight | 163.55 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.388 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.491 | [1] |

| Flash Point | 80.56 °C (177.0 °F) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be extrapolated from the well-documented preparation of its trifluoromethyl analog, 2-chloro-3-(trifluoromethyl)pyridine.[2][3][4] A common and effective strategy involves the chlorination of a corresponding pyridine N-oxide precursor.

A plausible synthetic pathway is outlined below:

Caption: A representative two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Representative)

Step 1: Synthesis of 3-(Difluoromethyl)pyridine N-oxide

-

To a solution of 3-(difluoromethyl)pyridine in a suitable solvent such as dichloromethane or acetic acid, add a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or a mixture of hydrogen peroxide and acetic acid portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the addition of a reducing agent (e.g., sodium thiosulfate solution) to decompose the excess peroxy acid.

-

Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(difluoromethyl)pyridine N-oxide, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

To the crude 3-(difluoromethyl)pyridine N-oxide, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[4] The reaction can be performed neat or in a high-boiling point solvent.

-

Heat the reaction mixture to reflux (typically 100-120 °C) for several hours, monitoring the reaction by TLC or GC-MS.

-

After completion, carefully quench the reaction by pouring the mixture onto ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until pH basic.

-

Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the presence of the chloro and difluoromethyl substituents on the electron-deficient pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and serves as a handle for cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

A prime example of the synthetic utility of this class of compounds is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[5] This reaction is instrumental in constructing biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Causality in Experimental Choices:

-

Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is commonly employed. The choice of phosphine ligands can significantly influence the reaction efficiency.

-

Base: An aqueous base like sodium carbonate or potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or ethanol) and water is typically used to dissolve both the organic and inorganic reagents.[5]

Buchwald-Hartwig Amination

The chloro substituent also enables the formation of C-N bonds via the Buchwald-Hartwig amination, a powerful tool for synthesizing substituted anilines and related compounds.[6][7] This reaction is crucial for introducing amine functionalities, which are common in bioactive molecules.

Application in Drug Discovery: A Case Study in TRPV1 Antagonists

Fluorinated pyridines are key intermediates in the synthesis of various pharmaceuticals. A notable application of the structurally similar 2-chloro-3-(trifluoromethyl)pyridine is in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor implicated in pain perception.[5][8][9][10]

A scalable synthesis of a potent TRPV1 antagonist was developed utilizing a Suzuki-Miyaura reaction with 2-chloro-3-(trifluoromethyl)pyridine as a key starting material.[5] This highlights the importance of this scaffold in accessing novel therapeutics for pain management. The difluoromethyl analog, this compound, is expected to be equally, if not more, valuable in this context due to the favorable properties of the difluoromethyl group.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The difluoromethyl proton would appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon spectrum would display six distinct signals. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the fluorine atoms. The carbons of the pyridine ring will show characteristic shifts influenced by the electron-withdrawing effects of the chloro and difluoromethyl groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, indicative of the presence of a single chlorine atom.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[1]

-

Hazard Classifications: Acute toxicity (Oral, Category 3), Skin irritation (Category 2), Eye irritation (Category 2), and Specific target organ toxicity - single exposure (Respiratory system, Category 3).[1]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is 2-8°C.[1]

References

-

Kim, J., et al. (2018). Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. Molecules, 23(11), 2913. [Link]

-

Fujikawa, K., et al. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides at Room Temperature. Angewandte Chemie International Edition, 51(47), 11849-11852. [Link]

-

Lee, J., et al. (2021). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Journal of Medicinal Chemistry, 64(18), 13676-13693. [Link]

- Google Patents. Preparation method of 2-chloro-3-trifluoromethylpyridine. CN112159350A.

- Google Patents. Processes for producing 2-chloro-3-trifluoromethylpyridine. US8691997B2.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

SpectraBase. 2-Chloro-3-(trifluoromethyl)pyridine - Optional[1H NMR] - Spectrum. [Link]

-

Google Patents. Preparation of \trifluoromethyl\pyridines. EP 0110690 A1. [Link]

- Google Patents. Preparing method of 2-chloro-3-fluoropyridine. CN102584689A.

-

NIST WebBook. 2-Chloro-4-trifluoromethylpyridine. [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PubMed. Synthesis of benzamide derivatives as TRPV1 antagonists. [Link]

- Hesse, M., et al. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Westaway, S. M., et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5609-5613. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(4), 235-243. [Link]

-

Knapp, D. M., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 14(7), 1918-1921. [Link]

-

Common Organic Chemistry. Buchwald Hartwig Coupling. [Link]

-

Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-1H-indazole. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ResearchGate. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]

-

ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]

-

ACS Publications. Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

Sources

- 1. This compound 95 865663-96-3 [sigmaaldrich.com]

- 2. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Synthesis of benzamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR [m.chemicalbook.com]

- 12. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 13C NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 15. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]

- 16. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-3-(difluoromethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 2-Chloro-3-(difluoromethyl)pyridine, a versatile fluorinated pyridine derivative poised for significant applications in research and development.

Core Molecular Attributes and Physicochemical Properties

This compound, identified by the CAS number 865663-96-3, is a halogenated pyridine derivative featuring a difluoromethyl group at the 3-position.[1] This unique substitution pattern imparts a distinct electronic and steric profile, making it a valuable synthon for the synthesis of complex molecular architectures.

Structural and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClF₂N | [1] |

| Molecular Weight | 163.55 g/mol | [1] |

| CAS Number | 865663-96-3 | [1] |

| Appearance | Liquid | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Density | 1.388 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.491 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification Strategies

The synthesis of fluorinated pyridines often presents unique challenges due to the specific reactivity of fluorinating agents and the stability of intermediates. While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, analogous syntheses of similar trifluoromethylated pyridines provide valuable insights into potential synthetic routes.

A common strategy for the introduction of trifluoromethyl groups, which can be adapted for difluoromethyl groups, involves the reaction of pyridine N-oxides with a suitable chlorinating agent.[2] For instance, the synthesis of 2-chloro-3-(trifluoromethyl)pyridine has been achieved by reacting 3-(trifluoromethyl)pyridine N-oxide with a chlorinating agent like oxalyl chloride or phosphorus oxychloride.[2]

Conceptual Synthetic Workflow:

The synthesis of this compound can be envisioned through a multi-step process, the logic of which is to first introduce the difluoromethyl group onto the pyridine ring, followed by selective chlorination.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Causality: The N-oxidation step is crucial as it activates the pyridine ring for subsequent nucleophilic attack, facilitating the introduction of the chlorine atom at the 2-position. The choice of chlorinating agent and reaction conditions would be critical to control regioselectivity and minimize side-product formation.

Purification Methodologies

Purification of the final product is essential to remove unreacted starting materials, reagents, and byproducts. Common techniques applicable to liquid organic compounds like this compound include:

-

Distillation: Given its liquid nature, vacuum distillation can be an effective method for purification, separating compounds based on differences in boiling points.

-

Chromatography: Column chromatography using silica gel or other suitable stationary phases can provide high purity material by exploiting differences in polarity between the desired product and impurities.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing difluoromethyl group and the chloro substituent on the pyridine ring. This arrangement makes the molecule a versatile building block for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution. The chlorine atom at the 2-position is a good leaving group, making this position a prime site for modification.

Causality of Reactivity: The electron-withdrawing nature of both the pyridine nitrogen and the difluoromethyl group decreases the electron density of the ring, making it more electrophilic and thus more reactive towards nucleophiles.[3][4][5] Reactions with various nucleophiles such as amines, alcohols, and thiols can be employed to introduce a wide range of functional groups.

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent also renders this compound amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can be used to introduce aryl or vinyl groups at the 2-position.[6]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide variety of primary and secondary amines.

Experimental Insight: The choice of palladium catalyst, ligand, and base is critical for the success of these reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum will provide information about the protons on the pyridine ring. The difluoromethyl proton will appear as a characteristic triplet due to coupling with the two fluorine atoms.

-

13C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The carbon of the difluoromethyl group will exhibit a triplet due to one-bond coupling with the fluorine atoms.

-

19F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The 19F NMR spectrum of this compound is expected to show a doublet for the two equivalent fluorine atoms, split by the geminal proton. The chemical shift will be indicative of the electronic environment of the difluoromethyl group.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. Under electron ionization (EI), this compound is expected to show a molecular ion peak (M+) and fragment ions corresponding to the loss of chlorine, fluorine, or the difluoromethyl group.

Applications in Drug Discovery and Development

The introduction of a difluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability and modulate the electronic properties of a drug candidate. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially leading to improved pharmacokinetic profiles.

The versatility of this compound as a building block allows for its incorporation into a diverse range of molecular scaffolds. Its ability to undergo nucleophilic substitution and cross-coupling reactions provides medicinal chemists with a powerful tool to rapidly generate libraries of novel compounds for biological screening.

Logical Framework for Application:

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

General Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive chloro-substituent and a metabolically robust difluoromethyl group offers a wide range of opportunities for the synthesis of novel and complex molecules. A thorough understanding of its physical and chemical properties, as well as its reactivity, is essential for its effective utilization in research and development.

References

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2025). American Chemical Society. [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). (2017). Semantic Scholar. [Link]

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015). ResearchGate. [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014).

-

Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. (2021). Refubium - Freie Universität Berlin. [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (n.d.). ACS Publications. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025). MDPI. [Link]

- Preparing method of 2-chloro-3-fluoropyridine. (n.d.).

-

2-Chloro-4-trifluoromethylpyridine. (n.d.). NIST WebBook. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

n-(5-chloro-2-pyridyl)triflimide. (n.d.). Organic Syntheses Procedure. [Link]

-

2-Chloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem. [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

- Processes for producing 2-chloro-3-trifluoromethylpyridine. (2014).

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025). MDPI. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]

-

15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

-

Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. (2015). ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). PMC - NIH. [Link]

-

(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.. (2020). YouTube. [Link]

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.. (n.d.). ResearchGate. [Link]

-

Interpretation of mass spectra. (n.d.). Unknown Source. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. [Link]

-

Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants. (n.d.). Unknown Source. [Link]

Sources

- 1. This compound 95 865663-96-3 [sigmaaldrich.com]

- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-Chloro-3-(difluoromethyl)pyridine: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for modulating the physicochemical and pharmacological properties of bioactive molecules. The difluoromethyl group (CHF₂), in particular, serves as a unique bioisostere for hydroxyl, thiol, or amine functionalities and can significantly enhance metabolic stability, lipophilicity, and target-binding affinity.[1] This guide provides a comprehensive technical overview of 2-Chloro-3-(difluoromethyl)pyridine, a key building block in the synthesis of complex pharmaceutical agents. We will delve into its molecular structure and weight, physicochemical properties, synthetic routes, and its burgeoning role in the development of novel therapeutics.

Molecular Identity and Physicochemical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₄ClF₂N.[2] Its molecular weight is 163.55 g/mol .[2] This compound is typically a liquid at room temperature and should be stored at 2-8°C.[2]

Key Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClF₂N | [2] |

| Molecular Weight | 163.55 g/mol | [2] |

| CAS Number | 865663-96-3 | [2] |

| Appearance | Liquid | [2] |

| Density | 1.388 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.491 | [2] |

| SMILES | FC(F)c1cccnc1Cl | [2] |

| InChI | 1S/C6H4ClF2N/c7-5-4(6(8)9)2-1-3-10-5/h1-3,6H | [2] |

| InChIKey | JRPYBEZWPIZUBP-UHFFFAOYSA-N | [2] |

Molecular Structure and Conformation

The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with a difluoromethyl group. The pyridine ring is aromatic, and its planarity is expected to be largely maintained. The C-Cl and C-C bonds to the substituents will lie in the plane of the ring, while the difluoromethyl group will have rotational freedom around the C-C bond.

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D structure of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the verification of the structure and purity of this compound. While a comprehensive public database of its spectra is not available, data for structurally related compounds can provide valuable insights into the expected spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the single proton of the difluoromethyl group. The aromatic protons will appear as multiplets in the downfield region typical for heteroaromatic compounds. The proton of the CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon of the difluoromethyl group will exhibit a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms of the CHF₂ group. This signal will appear as a doublet due to coupling with the proton of the difluoromethyl group.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C-N, C-C, C-Cl, and C-F bonds. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.[5][6]

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 163, with a characteristic M+2 peak at m/z 165 due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would likely involve the loss of a chlorine atom, a fluorine atom, or the entire difluoromethyl group.[2][7][8]

Synthesis and Reactivity

The synthesis of difluoromethylated pyridines can be challenging.[1][9] General strategies often involve the introduction of the difluoromethyl group onto a pre-functionalized pyridine ring.

A plausible synthetic workflow for this compound could involve the following conceptual steps:

Caption: Conceptual synthetic workflow for this compound.

One potential synthetic route could start from a suitable pyridine derivative, followed by chlorination and subsequent introduction of the difluoromethyl group. For instance, methods for the synthesis of the analogous 2-chloro-3-(trifluoromethyl)pyridine often start from 3-trifluoromethylpyridine N-oxide and a chlorinating agent like phosphorus oxychloride.[10][11] Similar strategies could potentially be adapted for the difluoromethyl analog.

The reactivity of this compound is dictated by the pyridine ring and its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The pyridine nitrogen can act as a base or a nucleophile. The difluoromethyl group is generally stable but can influence the reactivity of the pyridine ring through its electronic effects. The compound is incompatible with strong oxidizing agents and strong acids.[12]

Applications in Drug Discovery and Development

Fluorinated pyridines are a cornerstone in modern drug discovery due to their ability to enhance key pharmacological properties.[13] The difluoromethyl group, in particular, is increasingly utilized as it can act as a bioisostere of a hydroxyl group and form hydrogen bonds, thereby improving target binding.[1]

While specific drugs containing the this compound moiety are not yet on the market, this building block holds significant potential for the synthesis of novel drug candidates across various therapeutic areas. The presence of both a reactive chlorine atom and the property-enhancing difluoromethyl group makes it a versatile intermediate for creating libraries of compounds for screening.

The general importance of fluorinated pyridines is well-established in a wide range of pharmaceuticals, including treatments for cancer, infectious diseases, and neurological disorders. The unique properties conferred by the difluoromethyl group suggest that this compound will continue to be a valuable tool for medicinal chemists aiming to develop the next generation of therapeutics.

Conclusion

This compound is a valuable fluorinated building block with significant potential in pharmaceutical research and development. Its molecular structure, characterized by the presence of a reactive chlorine atom and a property-modulating difluoromethyl group on a pyridine scaffold, offers a versatile platform for the synthesis of novel bioactive compounds. While detailed experimental data on its three-dimensional structure is limited, computational methods provide reliable insights. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for its effective utilization in the design and development of innovative medicines. As the demand for more effective and safer drugs continues to grow, the importance of specialized intermediates like this compound in the medicinal chemist's toolbox is set to increase.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

chemeurope.com. (2024, May 21). New method for introducing fluorinated components into molecules. Retrieved from [Link]

- Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides at Room Temperature. Organic Letters, 13(20), 5560–5563.

- Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-3-(trifluoromethyl)pyridine in Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

-

ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). Retrieved from [Link]

- Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

-

Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]

- Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.

-

The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-CHLORO-3-BROMO-5-DIFLUOROMETHOXY-PYRIDINE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

- American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.

- Semantic Scholar. (2017).

- Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

- J. Med. Chem. (2019).

-

JOCPR. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Retrieved from [Link]

-

ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 2-Chloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

- 1. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]

- 2. whitman.edu [whitman.edu]

- 3. researchgate.net [researchgate.net]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. jocpr.com [jocpr.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. uni-saarland.de [uni-saarland.de]

- 8. benchchem.com [benchchem.com]

- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 11. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 12. 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

solubility and stability of 2-Chloro-3-(difluoromethyl)pyridine

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-3-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a fluorinated heterocyclic building block of increasing interest in the synthesis of novel agrochemicals and pharmaceutical agents. Its utility in these fields is critically dependent on a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. This guide provides a comprehensive analysis of these characteristics, grounded in established chemical principles and supported by data from closely related analogues. We will explore the theoretical basis for its solubility in aqueous and organic media, present quantitative data for the analogous compound 2-Chloro-3-(trifluoromethyl)pyridine to inform formulation strategies, and delineate its likely degradation pathways under various stress conditions. Furthermore, this document furnishes detailed, field-proven experimental protocols for the empirical determination of solubility and the execution of forced degradation studies, enabling researchers to generate robust, reliable data for their specific applications.

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity. This compound, a substituted pyridine, embodies this principle. The pyridine scaffold is a prevalent motif in numerous bioactive compounds, while the difluoromethyl (CF₂H) group serves as a lipophilic hydrogen bond donor and a metabolically stable isostere for hydroxyl or thiol groups. The chlorine atom at the 2-position provides a reactive handle for further synthetic elaboration, typically via nucleophilic aromatic substitution (SNAr) reactions.

A comprehensive understanding of this compound's solubility is paramount for its effective use, influencing everything from reaction solvent selection to the formulation of final products. Similarly, knowledge of its chemical stability is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential incompatibilities and degradation products that could compromise research outcomes or product safety.

Core Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These properties form the basis for understanding its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 865663-96-3 | [1] |

| Molecular Formula | C₆H₄ClF₂N | [1] |

| Molecular Weight | 163.55 g/mol | [1] |

| Physical Form | Liquid | |

| Density | 1.388 g/mL at 25 °C | |

| Refractive Index | n20/D 1.491 | |

| Flash Point | 80.56 °C (177.0 °F) | |

| Storage Temperature | 2-8°C | [1] |

Solubility Profile

The solubility of a compound is dictated by the interplay of its intermolecular forces with those of the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.

Theoretical Considerations

The structure of this compound features several functional groups that influence its polarity and solubility:

-

Pyridine Ring: The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.

-

Difluoromethyl Group (CF₂H): This group is moderately lipophilic and can act as a weak hydrogen bond donor. The strong C-F bonds contribute to overall molecular stability.

-

Chloro Group: The C-Cl bond is polar, contributing to the molecule's overall dipole moment.

The combination of these features results in a molecule of moderate polarity, suggesting good solubility in a range of organic solvents.

Aqueous Solubility

Generally, halogenated pyridines exhibit low to moderate solubility in water.[2] The aqueous solubility of this compound is expected to be limited but may be significantly influenced by pH. In acidic conditions (pH < pKa of the pyridinium ion), the pyridine nitrogen will be protonated, forming a cationic species with substantially higher aqueous solubility. Conversely, in neutral or basic media, the compound will remain in its less soluble, neutral form.

Organic Solvent Solubility

While specific, publicly available solubility data for this compound is scarce, extensive data exists for the structurally analogous compound, 2-Chloro-3-(trifluoromethyl)pyridine (CAS: 65753-47-1) .[3][4] This data serves as an excellent proxy for estimating the solubility behavior of the difluoromethyl variant. The primary difference—a hydrogen atom replacing a fluorine atom—will subtly decrease the polarity and lipophilicity, but the overall solubility trends are expected to be highly comparable.

The solubility of 2-Chloro-3-(trifluoromethyl)pyridine was found to increase with rising temperature across all tested solvents, which is typical for endothermic dissolution processes.[3]

Table 1: Mole Fraction Solubility (x) of 2-Chloro-3-(trifluoromethyl)pyridine in Various Organic Solvents at Different Temperatures. [3][4]

| Temperature (K) | Ethyl Acetate | n-Butanol | 2-Propanol | Dichloromethane | n-Heptane |

| 273.15 | 0.3951 | 0.1449 | 0.1678 | - | - |

| 278.15 | 0.4516 | 0.1875 | 0.2093 | - | - |

| 283.15 | 0.5104 | 0.2308 | 0.2597 | High | Low |

| 288.15 | 0.5836 | 0.2858 | 0.3253 | High | Low |

| 293.15 | 0.6567 | 0.3480 | 0.4005 | High | Low |

| 298.15 | 0.7378 | 0.4235 | 0.4783 | High | Low |

| 303.15 | 0.8227 | 0.5002 | - | High | Low |

Note: Specific values for Dichloromethane and n-Heptane were not provided in the abstract, but qualitative descriptions are inferred from chemical principles.

Causality Behind Solubility:

-

High Solubility in solvents like ethyl acetate, dichloromethane, and alcohols (n-butanol, 2-propanol) is attributed to favorable dipole-dipole interactions and, in the case of alcohols, hydrogen bonding with the pyridine nitrogen.

-

Low Solubility in non-polar aliphatic solvents like n-heptane is expected due to the mismatch in polarity. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.

Chemical Stability and Degradation

Understanding the chemical stability of this compound is critical for ensuring its integrity during storage, handling, and experimental use. The molecule's stability is largely governed by the robustness of the pyridine ring and the C-F bonds, but the C-Cl bond represents a potential site of reactivity.

Potential Degradation Pathways

Based on the chemical structure and literature on related halogenated heterocycles, the following degradation pathways are plausible under stress conditions.[5][6]

-

Hydrolytic Degradation: The C-Cl bond is susceptible to nucleophilic attack. Under strongly acidic or basic conditions, hydrolysis can occur, leading to the formation of 2-Hydroxy-3-(difluoromethyl)pyridine. The rate of hydrolysis is expected to be slow under neutral pH conditions at ambient temperature.

-

Photodegradation: Pyridine and its chlorinated derivatives can be sensitive to light, particularly UV radiation.[6] Photolytic degradation can proceed via complex radical mechanisms, potentially leading to dechlorination, ring-opening, or the formation of polymeric byproducts. Storing the compound protected from light is a critical preventative measure.[7]

-

Oxidative Degradation: Strong oxidizing agents should be considered incompatible. Oxidation could potentially target the pyridine ring, leading to the formation of N-oxides or ring-cleavage products.

-

Thermal Stability: The compound is expected to be thermally stable under recommended storage conditions (2-8°C). At elevated temperatures, decomposition may occur, though specific pathways are not well-defined in public literature.

Caption: Potential degradation pathways for this compound.

Incompatible Materials

To preserve the integrity of the compound, direct contact with the following should be avoided:

Experimental Protocols for Assessment

The following protocols describe robust, self-validating methodologies for determining the .

Protocol for Solubility Determination (Isothermal Static Method)

This method determines the equilibrium solubility of the compound in a given solvent at a constant temperature.

Workflow Visualization:

Caption: Workflow for isothermal equilibrium solubility determination.

Step-by-Step Methodology:

-

Preparation: Prepare a series of jacketed glass vessels connected to a circulating water bath to maintain a constant temperature (e.g., 25 °C ± 0.1 °C).

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 10 mL) to each vessel. Allow the solvent to equilibrate to the target temperature.

-

Solute Addition: Add an excess amount of this compound to each vessel, ensuring a visible amount of undissolved solid/liquid remains. This confirms that saturation is achieved.

-

Equilibration: Seal the vessels and stir the suspensions vigorously using a magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is self-validating; taking samples at 24h, 48h, and 72h and showing no significant change in concentration confirms equilibrium.

-

Sampling: Cease stirring and allow the excess solute to settle for at least 4 hours. Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Analysis: Accurately dilute the filtered sample with a suitable mobile phase. Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[9]

-

Data Reporting: Express the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction). Repeat the experiment at different temperatures as required.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, often following ICH Q1A(R2) guidelines.

Workflow Visualization:

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

-

Oxidation: Dilute the stock solution with a solvent and add 3% hydrogen peroxide. Keep at room temperature.

-

Photostability: Expose the solution (in a quartz cuvette) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Stress: Store the solid compound and a solution in a temperature-controlled oven (e.g., 60°C).

-

-

Time Points: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 8, 24, 48, 72 hours). For acid/base samples, neutralize them immediately.

-

Analysis: Analyze all samples using a developed stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential for validation.

-

Data Interpretation: Calculate the percentage of degradation for the parent compound. Identify and, if possible, characterize the structure of major degradants using LC-MS.

Handling and Storage Recommendations

Based on the available stability data and chemical principles, the following practices are recommended for maintaining the quality of this compound:

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[1]

-

Protection from Light: Store in an amber vial or in a dark location to prevent photodegradation.[7]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

Conclusion

This compound is a valuable building block whose effective application hinges on a clear understanding of its solubility and stability. It exhibits good solubility in a range of polar organic solvents and limited, pH-dependent solubility in aqueous media. The primary stability concerns are potential hydrolysis under harsh pH conditions and degradation upon exposure to UV light and strong oxidizing agents. By employing the robust experimental protocols detailed in this guide, researchers can confidently determine its properties within specific matrices, enabling optimized reaction conditions, stable formulation development, and reliable long-term storage.

References

-

Title: this compound (95%) Source: Amerigo Scientific URL: [Link]

-

Title: Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+% Source: Cole-Parmer URL: [Link]

-

Title: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K Source: ResearchGate (Request PDF) URL: [Link]

-

Title: Erratum to: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K Source: SciSpace (Russian Journal of Physical Chemistry A) URL: [Link]

-

Title: Pyridine - Solubility Source: Solubility of Things URL: [Link]

-

Title: Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products Source: PubMed URL: [Link]

-

Title: Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS Source: PubMed URL: [Link]

Sources

- 1. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-(difluoromethyl)pyridine from 2-chloronicotinaldehyde

Abstract: The introduction of the difluoromethyl (CF₂H) group is a pivotal strategy in modern medicinal and agrochemical research, offering a unique bioisosteric replacement for hydroxyl or thiol functionalities that can enhance metabolic stability and membrane permeability.[1][2] This guide provides an in-depth, technically-grounded protocol for the synthesis of 2-Chloro-3-(difluoromethyl)pyridine, a valuable heterocyclic building block, starting from 2-chloronicotinaldehyde. The core of this transformation is the deoxofluorination of the aldehyde moiety. We will focus on the use of Diethylaminosulfur Trifluoride (DAST), a widely adopted but hazardous reagent, detailing its reaction mechanism, a field-tested experimental protocol, rigorous safety and handling procedures, and methods for final product characterization. This document is intended for researchers and drug development professionals with a strong background in synthetic organic chemistry.

Introduction: The Strategic Importance of the Difluoromethyl Group

The difluoromethyl group has emerged as a critical pharmacophore in contemporary drug design. Its ability to act as a lipophilic hydrogen bond donor, coupled with its strong electron-withdrawing nature, allows for the fine-tuning of a molecule's physicochemical properties, such as pKa and binding affinity.[2][3] The synthesis of heteroaromatic structures bearing this moiety, such as this compound, provides versatile intermediates for the development of next-generation pharmaceuticals and agrochemicals.

One of the most direct and established methods for installing a geminal difluoride is the deoxofluorination of a corresponding aldehyde.[4] This guide focuses on this transformation, specifically the conversion of 2-chloronicotinaldehyde to the target compound.

The Deoxofluorination Strategy: Mechanism and Reagent Selection

Reagent of Choice: Diethylaminosulfur Trifluoride (DAST)

For the conversion of aldehydes to geminal difluorides, Diethylaminosulfur Trifluoride (DAST) is a potent and widely utilized reagent.[4][5] It belongs to the (dialkylamino)sulfur trifluoride family and is highly effective for deoxofluorination reactions.[5] While alternatives like Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) exist, offering potentially higher thermal stability, DAST remains a staple in many research laboratories due to its high reactivity.[4][6]

The choice to use DAST necessitates a deep understanding of its reactivity and associated hazards. Its efficacy is balanced by its thermal instability and violent reactivity with water, which will be addressed in detail in the Safety section.[5][7]

Plausible Reaction Mechanism

The conversion of an aldehyde to a geminal difluoride using DAST is believed to proceed through a multi-step mechanism. While the exact mechanism has been a subject of discussion and is presumed rather than definitively proven, the following pathway is generally accepted.[8]

-

Lewis Acid Activation: The sulfur atom in DAST acts as a Lewis acid, coordinating to the carbonyl oxygen of the 2-chloronicotinaldehyde. This activation makes the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A fluoride ion is delivered from the DAST molecule (or a second equivalent) to the activated carbonyl carbon. This forms a key intermediate, a hemiacetal-like fluorosulfurane species.

-

Elimination and Second Fluorination: The intermediate is unstable. It collapses, eliminating a diethylaminosulfinyl fluoride byproduct and forming an oxocarbenium ion. This highly reactive species is then immediately trapped by another fluoride ion to yield the final geminal difluoride product.

The entire process effectively replaces the carbon-oxygen double bond with two carbon-fluorine single bonds.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating steps for reaction monitoring and purification to ensure the integrity of the final product.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Grade | Supplier | Notes |

| 2-chloronicotinaldehyde | 141.55 | >97% | Commercial | Must be dry. |

| Diethylaminosulfur Trifluoride (DAST) | 161.19 | >95% | Commercial | Handle with extreme caution.[5] |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Commercial | Use from a solvent purification system or over molecular sieves. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ACS Grade | Commercial | Aqueous solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ACS Grade | Commercial | For drying organic layers. |

| Silica Gel | - | 230-400 mesh | Commercial | For column chromatography. |

Step-by-Step Synthesis Workflow

CAUTION: This reaction must be performed by trained personnel in a certified chemical fume hood, preferably with a blast shield. All glassware must be rigorously oven- or flame-dried before use. An inert atmosphere (Nitrogen or Argon) is required.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 2-chloronicotinaldehyde (1.0 eq).

-

Dissolution: Dissolve the aldehyde in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add DAST (1.2 - 1.5 eq) dropwise via syringe over 20-30 minutes. Critical: A rapid addition can lead to an uncontrolled exotherm. Monitor the internal temperature closely to ensure it does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. Then, let the mixture warm slowly to room temperature and stir for an additional 12-16 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by carefully quenching a small aliquot in saturated NaHCO₃ solution.

Work-up and Purification

-

Quenching: In a separate flask, prepare a cooled (0 °C) and vigorously stirred solution of saturated aqueous sodium bicarbonate. Very slowly and carefully, transfer the reaction mixture via cannula into the bicarbonate solution. CAUTION: This is a highly exothermic process that releases gas. A slow addition rate is critical to control the quench.

-

Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Analysis | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring and a characteristic triplet for the CHF₂ proton (due to coupling with the two fluorine atoms). |

| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms (due to coupling with the single proton). |

| ¹³C NMR | Signals for the pyridine carbons, with the CF₂ carbon appearing as a triplet due to C-F coupling. |

| Mass Spec (MS) | A molecular ion peak (M+) corresponding to the calculated mass (163.00 for C₆H₄ClF₂N) and exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom. |

Critical Safety and Hazard Management

Failure to adhere to strict safety protocols when handling DAST can result in serious injury.

Reagent-Specific Hazards

-

Thermal Instability: DAST can decompose violently when heated above 50-60 °C.[5][9] Reactions should never be heated, and the reagent should be stored refrigerated.[5][10]

-

Violent Reaction with Water: DAST reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[5][7] All operations must be conducted under strictly anhydrous conditions.[11]

-

Corrosivity and Toxicity: DAST causes severe skin and eye burns.[10][11] Inhalation is toxic.[11] Exposure to its decomposition product, HF, requires immediate and specialized medical attention.[11]

Engineering Controls and PPE

-

Fume Hood: All work must be conducted in a well-ventilated chemical fume hood.

-

Blast Shield: A portable blast shield should be placed between the operator and the reaction apparatus.

-

Personal Protective Equipment (PPE):

Spill and Waste Disposal

-

Spills: Small spills inside a fume hood can be absorbed onto an inert material like vermiculite. The contaminated material must be treated as hazardous waste. Do not use water to clean up a DAST spill.

-

Waste Disposal: Unused DAST and reaction waste must be quenched carefully by trained personnel using appropriate procedures (e.g., slow addition to a stirred solution of sodium bicarbonate in a compatible solvent). Dispose of all waste in accordance with institutional and governmental regulations.

Conclusion

The synthesis of this compound from 2-chloronicotinaldehyde via deoxofluorination with DAST is an effective but challenging procedure. It provides access to a valuable chemical intermediate for discovery research. Success hinges on a thorough understanding of the reaction mechanism, meticulous execution of the anhydrous protocol, and an unwavering commitment to safety. The hazards associated with DAST are significant but can be managed effectively through proper engineering controls, personal protective equipment, and procedural discipline. This guide provides the necessary framework for researchers to undertake this synthesis with confidence and safety.

References

- Vertex AI Search. (2025). Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride.

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - Diethylaminosulfur trifluoride.

- RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective.

- National Institutes of Health. (n.d.). A New Reagent for Direct Difluoromethylation. PMC - NIH.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Diethylaminosulfur trifluoride.

- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET - Diethylaminosulfur trifluoride.

- Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros.

- Boc Sciences. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- National Institutes of Health. (n.d.). Highly Enantioselective Decarboxylative Difluoromethylation. PMC - NIH.

- Organic Chemistry Portal. (2000). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides.

- R Discovery. (2006). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis.

Sources

- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. fishersci.de [fishersci.de]

- 8. reddit.com [reddit.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. chemicalbook.com [chemicalbook.com]

1H NMR spectrum analysis of 2-Chloro-3-(difluoromethyl)pyridine

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Chloro-3-(difluoromethyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Aimed at researchers and drug development professionals, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the spectral features. We explore the nuanced effects of the chloro and difluoromethyl substituents on proton chemical shifts and spin-spin coupling constants, including long-range H-F couplings. The methodologies described herein are designed to ensure scientific rigor and reproducibility, providing a self-validating framework for the structural elucidation of this and similar fluorinated heterocyclic compounds.

Introduction: The Structural Significance of a Substituted Pyridine

This compound is a halogenated and fluorinated pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science, where the introduction of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural verification of such novel chemical entities. The ¹H NMR spectrum, in particular, offers a rapid and information-rich snapshot of the molecular structure, revealing the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

This guide provides an expert-level walkthrough of predicting, acquiring, and interpreting the ¹H NMR spectrum of this compound, emphasizing the causal logic behind each analytical step.

Theoretical Prediction of the ¹H NMR Spectrum

A priori analysis of the molecular structure allows for a robust prediction of the resulting ¹H NMR spectrum. This predictive process is grounded in the fundamental principles of chemical shift theory and spin-spin coupling, modulated by the specific electronic effects of the substituents.

Molecular Structure and Proton Environments

The structure of this compound possesses three distinct aromatic protons on the pyridine ring, designated H-4, H-5, and H-6, and one proton on the difluoromethyl group (H-α).

Caption: Molecular structure with proton numbering.

Substituent Effects on Chemical Shifts (δ)

The chemical shift of each proton is determined by its local electronic environment. The pyridine nitrogen and the two substituents exert strong, predictable electronic effects.

-

Pyridine Ring: The nitrogen atom is electronegative, deshielding the adjacent α-protons (H-6) most significantly. In unsubstituted pyridine, α-protons resonate around 8.6 ppm, while β (H-5) and γ (H-4) protons appear further upfield.[1][2]

-

2-Chloro Group: The chlorine atom is electronegative and exerts an inductive electron-withdrawing effect, which deshields nearby protons. Its influence is strongest on the ortho (H-6, via the nitrogen) and meta (H-4, H-5) positions. Data for 2-chloropyridine shows the H-6 proton at approximately 8.4 ppm.[3]

-

3-(Difluoromethyl) Group (-CHF₂): This is a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This effect strongly deshields the ortho proton (H-4) and the meta proton (H-5). The proton of the -CHF₂ group itself is directly attached to a carbon bearing two fluorines, causing it to appear at a characteristic downfield shift, typically in the range of 6.5-7.0 ppm.[4]

Predicted Spectral Features

By combining these effects, we can predict the characteristics of each signal in the spectrum.

| Proton | Predicted δ (ppm) | Rationale for Chemical Shift | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| H-6 | 8.5 - 8.7 | Most downfield; ortho to electronegative ring nitrogen. | Doublet of doublets (dd) or Triplet (if J₅,₆ ≈ J₄,₆) | ³J₅,₆ ≈ 4-5 Hz; ⁴J₄,₆ ≈ 1-2 Hz |

| H-4 | 7.9 - 8.1 | Downfield; ortho to the strongly electron-withdrawing -CHF₂ group. | Doublet of doublets (dd) | ³J₄,₅ ≈ 7-8 Hz; ⁴J₄,₆ ≈ 1-2 Hz; ⁴J(H-F) ≈ 1-3 Hz |

| H-5 | 7.4 - 7.6 | Most upfield (aromatic); meta to both electron-withdrawing groups. | Triplet or Doublet of doublets (dd) | ³J₅,₆ ≈ 4-5 Hz; ³J₄,₅ ≈ 7-8 Hz |

| H-α | 6.6 - 7.0 | Attached to carbon with two fluorine atoms. | Triplet (t) | ²J(H-F) ≈ 50-55 Hz |

Spin-Spin Coupling (J-Coupling) Analysis

-

Proton-Proton (H-H) Coupling: Standard coupling patterns for a pyridine ring are expected. The ortho coupling (³J) between H-4 and H-5, and H-5 and H-6 will be in the range of 4-8 Hz. The meta coupling (⁴J) between H-4 and H-6 will be smaller, around 1-3 Hz.[3][5]

-

Proton-Fluorine (H-F) Coupling: This is a key feature of the spectrum.

-

²J(H-F): The proton on the difluoromethyl group will be split into a triplet by the two equivalent fluorine atoms, with a large geminal coupling constant of approximately 50-55 Hz.[4]

-

Long-Range Coupling: Long-range coupling between the fluorine atoms and the ring protons is anticipated, primarily a four-bond coupling (⁴J) to H-4. This coupling can occur through bonds or through space.[6][7][8] Its magnitude is typically small (1-3 Hz) but can provide valuable conformational information. A five-bond coupling to H-5 is also possible but likely to be smaller or unresolved.

-

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality spectrum is contingent upon meticulous sample preparation and the rational selection of acquisition parameters.

Caption: A streamlined workflow for NMR analysis.

Sample Preparation

The goal is a homogeneous solution free of particulate matter, which can degrade spectral quality by distorting the magnetic field.

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. This concentration is optimal for routine ¹H NMR experiments.[9]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[10] Its residual proton signal at ~7.26 ppm serves as a convenient internal reference.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Filtration and Transfer: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[9]

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer. The causality for each choice is explained to ensure optimal data quality.

| Parameter | Recommended Value | Rationale and Justification |

| Pulse Program | zg30 or similar | Uses a 30° pulse angle, which allows for faster pulsing without saturating the signals, ideal when acquiring multiple scans.[11] |

| Spectral Width (SW) | -2 to 10 ppm (12 ppm width) | Encompasses the expected aromatic region (7-9 ppm), the -CHF₂ region (~6.5 ppm), and the TMS reference (0 ppm), with adequate baseline on either side.[12] |

| Number of Scans (NS) | 8 to 16 | Signal averaging increases the signal-to-noise ratio (S/N), which is proportional to the square root of NS. This number provides good S/N for a sample of this concentration.[13] |

| Acquisition Time (AT) | 2.5 - 3.5 s | A longer acquisition time results in better digital resolution, allowing for the accurate measurement of small coupling constants. An AT of ~3 seconds is a good balance between resolution and experiment time.[11][12] |